molecular formula C16H13FN4O2S B299478 2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide

2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B299478
M. Wt: 344.4 g/mol
InChI Key: BKLZPMVVQIJWJM-UHFFFAOYSA-N
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Description

2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, an amino group, and a sulfanyl group attached to an acetamide moiety

Preparation Methods

The synthesis of 2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Incorporation of the Fluorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.

Chemical Reactions Analysis

2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or fluorophenyl groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and resulting in biological effects.

    Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling, leading to its biological activities.

Comparison with Similar Compounds

2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-benzhydrylacetamide: This compound has a benzhydryl group instead of a fluorophenyl group, which may affect its chemical properties and biological activities.

    4(3H)-Quinazolinone Derivatives: These compounds share the quinazolinone core but may have different substituents, leading to variations in their properties and applications.

    Thiazole Derivatives: Compounds with a thiazole ring may have similar biological activities but different chemical structures and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13FN4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H13FN4O2S/c17-11-6-2-4-8-13(11)19-14(22)9-24-16-20-12-7-3-1-5-10(12)15(23)21(16)18/h1-8H,9,18H2,(H,19,22)

InChI Key

BKLZPMVVQIJWJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N

Origin of Product

United States

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